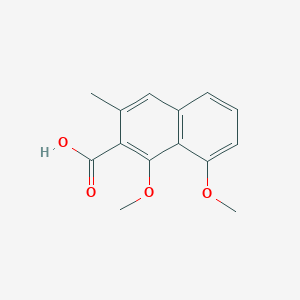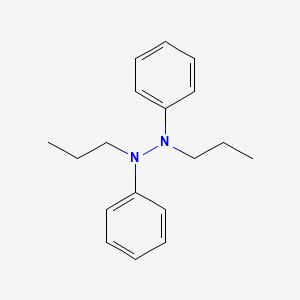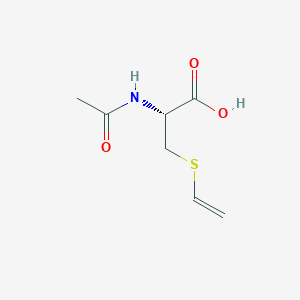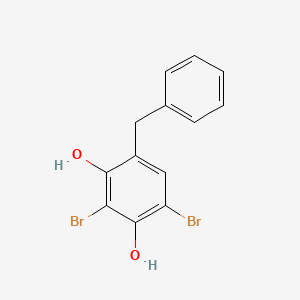![molecular formula C11H19NSSi B14498293 N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline CAS No. 65257-43-4](/img/structure/B14498293.png)
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a sulfanyl group, which is further connected to an aniline ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline typically involves the reaction of N,N-dimethylaniline with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)amino]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)phenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the trimethylsilyl and sulfanyl groups provides a versatile platform for further functionalization and application in various research fields.
Properties
CAS No. |
65257-43-4 |
|---|---|
Molecular Formula |
C11H19NSSi |
Molecular Weight |
225.43 g/mol |
IUPAC Name |
N,N-dimethyl-4-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C11H19NSSi/c1-12(2)10-6-8-11(9-7-10)13-14(3,4)5/h6-9H,1-5H3 |
InChI Key |
AAHVGMBRSBUEKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



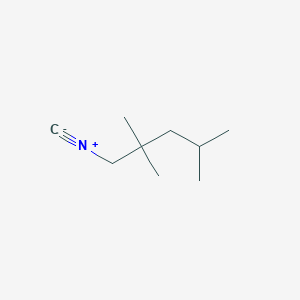

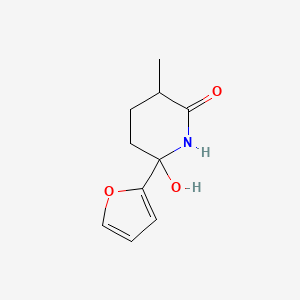

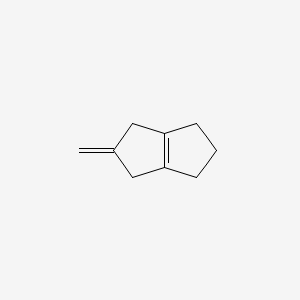
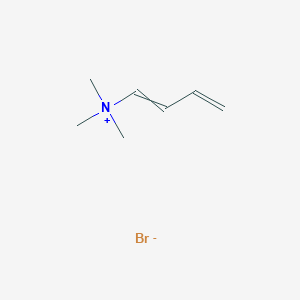
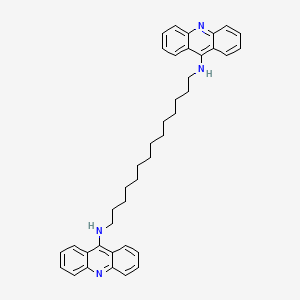
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
